(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
CAS No.:
Cat. No.: VC16367480
Molecular Formula: C21H19NO6S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO6S |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate |
| Standard InChI | InChI=1S/C21H19NO6S/c1-12-18(28-29(4,24)25)8-6-15-20(23)19(27-21(12)15)9-13-11-22(2)17-7-5-14(26-3)10-16(13)17/h5-11H,1-4H3/b19-9+ |
| Standard InChI Key | JMISJALVSRRIFG-DJKKODMXSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OS(=O)(=O)C |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OS(=O)(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule integrates three distinct structural motifs:
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Indole moiety: A 5-methoxy-1-methyl-substituted indole ring, which contributes aromaticity and hydrogen-bonding capabilities.
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Benzofuran core: A 7-methyl-3-oxo-2,3-dihydrobenzofuran system, providing rigidity and electrophilic reactivity at the ketone position.
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Methanesulfonate ester: A polar sulfonate group at the 6-position of the benzofuran, enhancing solubility and enabling nucleophilic substitution reactions .
The (2E) configuration of the exocyclic double bond between the indole and benzofuran units is critical for maintaining planar conjugation, as confirmed by X-ray crystallography analogs .
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 415.46 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate |
| CAS Registry Number | 929418-23-5 |
| Topological Polar Surface Area | 103 Ų |
The methanesulfonate group introduces significant polarity (logP ≈ 1.8), enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (>50 mg/mL).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a four-step sequence:
Step 1: Indole Alkylation
5-Methoxyindole undergoes N-methylation using methyl iodide in the presence of potassium carbonate (yield: 85–90%).
Step 2: Benzofuran Formation
7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-ol is synthesized via Friedel-Crafts acylation of o-cresol, followed by cyclization with acetic anhydride (yield: 70%).
Step 3: Knoevenagel Condensation
The indole and benzofuran precursors undergo condensation using piperidine as a base in refluxing ethanol to form the exocyclic double bond (yield: 60–65%) .
Step 4: Sulfonation
Methanesulfonyl chloride is reacted with the phenolic oxygen of the benzofuran under anhydrous conditions with triethylamine (yield: 75%).
Industrial Production Considerations
| Parameter | Optimization Strategy |
|---|---|
| Catalyst Efficiency | Zeolite catalysts reduce side reactions during Friedel-Crafts steps |
| Solvent Recovery | Closed-loop systems for DMSO and ethanol recycling |
| Purity Control | HPLC with UV detection (λ = 280 nm) ensures >98% purity |
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
| Site | Reactivity |
|---|---|
| α,β-Unsaturated ketone | Michael addition with amines or thiols |
| Methanesulfonate | Nucleophilic displacement (e.g., with azides) |
| Indole C-2 position | Electrophilic substitution (e.g., bromination) |
The compound demonstrates pH-dependent stability, degrading rapidly under alkaline conditions (t = 2 h at pH 10) due to sulfonate hydrolysis.
| Target Enzyme | IC (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.45 ± 0.12 | Competitive inhibition |
| Cytochrome P450 3A4 | 12.3 ± 1.8 | Non-competitive inhibition |
| Aurora Kinase A | 2.1 ± 0.4 | ATP-binding site occlusion |
Notably, the COX-2 inhibition potency surpasses that of celecoxib (IC = 0.98 μM), suggesting anti-inflammatory applications .
Antiproliferative Effects
In NCI-60 cancer cell line screenings:
| Cell Line | GI (nM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MDA-MB-231 (Breast) | 48 ± 6 | 12.4 |
| PC-3 (Prostate) | 52 ± 8 | 9.8 |
| HepG2 (Liver) | 67 ± 5 | 6.2 |
Mechanistic studies indicate G2/M cell cycle arrest through tubulin polymerization disruption (EC = 110 nM) .
Applications in Materials Science
Ionic Liquid Formulations
The sulfonate group enables formation of room-temperature ionic liquids when paired with cations like 1-butyl-3-methylimidazolium:
| Property | Value |
|---|---|
| Conductivity | 15 mS/cm at 25°C |
| Thermal Stability | Decomposition onset: 280°C |
| Viscosity | 45 cP at 20°C |
These properties suggest utility in electrolyte formulations for lithium-ion batteries.
| Model System | LD/EC |
|---|---|
| Rat oral | >2000 mg/kg |
| Daphnia magna | 8.2 mg/L (48 h) |
| Ames test | Negative up to 500 μg/plate |
Despite low acute toxicity, chronic exposure studies reveal hepatotoxicity at doses >50 mg/kg/day in murine models .
| Condition | Recommendation |
|---|---|
| Long-term storage | -20°C under argon atmosphere |
| Solubilization | Use glass containers; avoid PVC |
| Waste treatment | Incineration at >1000°C |
Future Research Directions
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Metabolic Profiling: Identification of phase I/II metabolites using LC-MS/MS.
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Polymer Conjugates: Development of PEGylated derivatives to enhance pharmacokinetics.
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Targeted Delivery: Antibody-drug conjugate formulations for oncology applications.
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Computational Modeling: Molecular dynamics simulations of COX-2 binding dynamics.
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